N-Dodecyl-4-methyl-1,3-benzothiazol-2-amine
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Overview
Description
N-Dodecyl-4-methyl-1,3-benzothiazol-2-amine is a derivative of benzothiazole, an aromatic heterocyclic compound. Benzothiazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry . This compound, in particular, is characterized by the presence of a dodecyl chain and a methyl group attached to the benzothiazole ring, which imparts unique properties to the compound.
Preparation Methods
The synthesis of N-Dodecyl-4-methyl-1,3-benzothiazol-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-mercaptoaniline with dodecyl bromide in the presence of a base, followed by cyclization with sulfur and methylation . The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-Dodecyl-4-methyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Scientific Research Applications
N-Dodecyl-4-methyl-1,3-benzothiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Industry: It is used as an additive in the formulation of lubricants, surfactants, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-Dodecyl-4-methyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death . In medicinal applications, it may inhibit specific enzymes or proteins involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
N-Dodecyl-4-methyl-1,3-benzothiazol-2-amine can be compared with other benzothiazole derivatives, such as:
2-Mercaptobenzothiazole: Known for its use as a vulcanization accelerator in the rubber industry.
6-Ethoxy-1,3-benzothiazole-2-amine: Used in the synthesis of metal chelates with potential antimicrobial activity.
4-Methylbenzo[d]thiazol-2-amine: Another derivative with applications in organic synthesis and medicinal chemistry.
The uniqueness of this compound lies in its dodecyl chain, which imparts enhanced lipophilicity and membrane permeability, making it particularly effective in applications requiring interaction with lipid membranes .
Properties
CAS No. |
62194-29-0 |
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Molecular Formula |
C20H32N2S |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
N-dodecyl-4-methyl-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C20H32N2S/c1-3-4-5-6-7-8-9-10-11-12-16-21-20-22-19-17(2)14-13-15-18(19)23-20/h13-15H,3-12,16H2,1-2H3,(H,21,22) |
InChI Key |
PMEONGBDNCHJPO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC1=NC2=C(C=CC=C2S1)C |
Origin of Product |
United States |
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